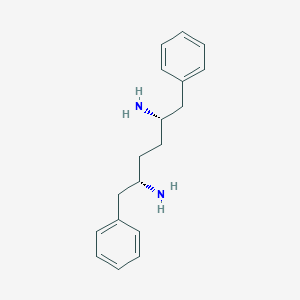![molecular formula C10H23BSi B11759285 [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane](/img/structure/B11759285.png)
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is an organosilicon compound that features both boron and silicon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane typically involves the reaction of a vinylsilane with a borane derivative. One common method is the hydroboration of a vinylsilane with diethylborane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-silicon compounds.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Various boron-silicon compounds.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane involves its ability to form stable bonds with carbon, boron, and silicon atoms. This allows it to participate in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Similar in structure but with different functional groups, leading to varied reactivity and applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with a vinyl group, used in different applications such as anti-inflammatory agents.
Uniqueness
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is unique due to the presence of both boron and silicon atoms, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
Eigenschaften
Molekularformel |
C10H23BSi |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
[(E)-3-diethylboranylprop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C10H23BSi/c1-6-11(7-2)9-8-10-12(3,4)5/h8,10H,6-7,9H2,1-5H3/b10-8+ |
InChI-Schlüssel |
QRKNZHWPSMEBKJ-CSKARUKUSA-N |
Isomerische SMILES |
B(CC)(CC)C/C=C/[Si](C)(C)C |
Kanonische SMILES |
B(CC)(CC)CC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
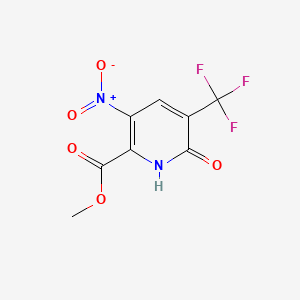
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
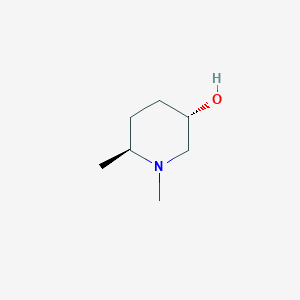
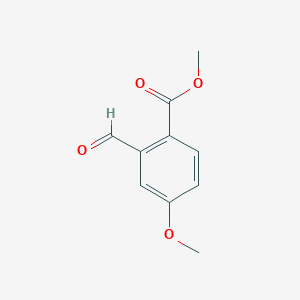
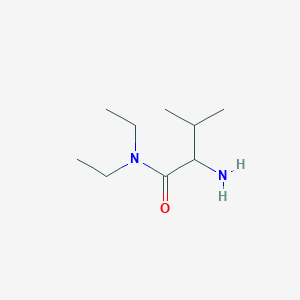
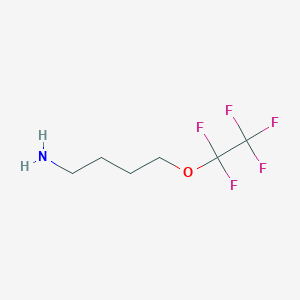
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11759253.png)
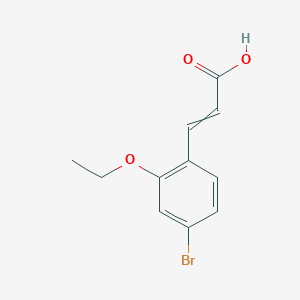
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
